molecular formula C17H23NO6 B8259567 (2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

(2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B8259567
M. Wt: 337.4 g/mol
InChI Key: MVQXDEGFEBAESR-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound characterized by its unique structural features. This compound contains a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino acid moiety is another notable feature. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Amino Acid Moiety: The amino acid moiety can be introduced through a coupling reaction using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Protection of the Amino Group: The amino group is protected using the tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Trifluoroacetic acid, hydrochloric acid

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Dihydro derivatives

    Substitution: Free amine

Scientific Research Applications

Chemistry

In chemistry, (2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is used as a building block in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It can serve as a model compound for studying the structure-activity relationships of benzodioxole-containing molecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antioxidant, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and the amino acid moiety may play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoic acid
  • (2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-aminopropanoic acid
  • (2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-(tert-butoxycarbonylamino)propanoic acid

Uniqueness

Compared to similar compounds, (2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to the presence of both the benzodioxole ring and the Boc-protected amino acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-16(2,3)24-15(21)18-11(14(19)20)8-10-6-7-12-13(9-10)23-17(4,5)22-12/h6-7,9,11H,8H2,1-5H3,(H,18,21)(H,19,20)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQXDEGFEBAESR-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC2=C(O1)C=C(C=C2)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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